molecular formula C13H13N3S B2588614 N-(5-methyl-1,3-thiazolidin-2-ylidene)quinolin-8-amine CAS No. 856288-54-5

N-(5-methyl-1,3-thiazolidin-2-ylidene)quinolin-8-amine

Cat. No.: B2588614
CAS No.: 856288-54-5
M. Wt: 243.33
InChI Key: MLZKMAYEVRBDOU-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3-thiazolidin-2-ylidene)quinolin-8-amine is a heterocyclic compound that features both a thiazolidine ring and a quinoline moietyThe presence of sulfur and nitrogen atoms in its structure contributes to its unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3-thiazolidin-2-ylidene)quinolin-8-amine typically involves the reaction of 8-aminoquinoline with 5-methyl-2-thioxo-1,3-thiazolidine under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

This would include optimizing reaction conditions to improve yield and purity, as well as implementing green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,3-thiazolidin-2-ylidene)quinolin-8-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the quinoline ring .

Scientific Research Applications

N-(5-methyl-1,3-thiazolidin-2-ylidene)quinolin-8-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and neuroprotective effects.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-methyl-1,3-thiazolidin-2-ylidene)quinolin-8-amine is unique due to its combined thiazolidine and quinoline structure, which imparts a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

5-methyl-N-quinolin-8-yl-4,5-dihydro-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3S/c1-9-8-15-13(17-9)16-11-6-2-4-10-5-3-7-14-12(10)11/h2-7,9H,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLZKMAYEVRBDOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN=C(S1)NC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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